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Samarium(3+) bromide--water (1/3/6)

Cat. No.: B8083187
M. Wt: 498.2 g/mol
InChI Key: LXJDCZVUWJNXRL-UHFFFAOYSA-K
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Description

Overview of Lanthanide(III) Coordination Chemistry with Water

The coordination chemistry of lanthanide(III) (Ln³⁺) ions with water is a cornerstone of f-block element chemistry. As hard Lewis acids, Ln³⁺ ions readily interact with water, a hard Lewis base. acs.org In aqueous solutions, water molecules arrange themselves around the central lanthanide ion in distinct layers known as hydration shells. The inner, or first, hydration sphere is of primary interest, where water molecules are directly bonded to the metal ion. nih.govumn.edu

A defining characteristic of Ln³⁺ aqua ions is the change in their coordination number (CN) across the series. acs.org Lighter lanthanides, such as Lanthanum(III), typically exhibit a CN of 9, adopting a tricapped trigonal prism (TTP) geometry. acs.orgresearchgate.net In contrast, the heavier lanthanides tend to have a CN of 8, with a square antiprism (SA) geometry. researchgate.net This shift is a direct consequence of the lanthanide contraction—the steady decrease in ionic radii with increasing atomic number. geeksforgeeks.orgwikipedia.org The interaction between the lanthanide ion and water is predominantly electrostatic, leading to labile and dynamic coordination structures. acs.org

Significance of Hydrated Lanthanide Systems in Fundamental Chemical Research

Hydrated lanthanide systems are crucial models for fundamental chemical research. Their systematic electronic and structural evolution across the series provides a unique platform to study the effects of ionic size on chemical properties like coordination geometry, bond strength, and reaction kinetics. shaalaa.com The study of these systems has been vital for understanding water exchange rates, a key parameter in the design of more complex coordination compounds. acs.org

Research has shown that the water exchange rate does not change linearly across the series but reaches a maximum for the middle lanthanides. acs.org This non-trivial behavior is a subject of intense theoretical and experimental investigation, providing deep insights into reaction mechanisms. acs.org Furthermore, understanding the thermodynamics of hydration and the stability of different hydrated species is fundamental to controlling the synthesis of lanthanide-based materials. acs.org The well-defined, yet evolving, nature of hydrated lanthanide halides makes them excellent subjects for developing and testing computational models in theoretical chemistry. rsc.orgnih.gov

Position of Samarium(III) Bromide Hexahydrate within the Lanthanide Series Context

Samarium (Sm) is located in the middle of the lanthanide series. libretexts.org Its position is significant because it lies near the region where the characteristic coordination number of the Ln³⁺ aqua ion transitions from 9 to 8. rsc.org Computational studies at the SCS-MP2 level of theory predict that the preferred hydration number is 9 for the early lanthanides up to samarium (La³⁺–Sm³⁺) and 8 for the subsequent ions (Eu³⁺–Lu³⁺). rsc.org This places samarium at a critical juncture, where the energetic balance between nine- and eight-coordination is delicate.

The gradual decrease in the ionic radius of the trivalent lanthanide ions, known as the lanthanide contraction, is responsible for this structural change. wikipedia.orgbyjus.com The poor shielding effect of the 4f electrons leads to an increasing effective nuclear charge across the series, pulling the electron shells, including coordinated water molecules, closer. geeksforgeeks.orglibretexts.org This contraction makes it sterically more difficult for larger numbers of water molecules to pack around the smaller, heavier lanthanide ions. The table below illustrates the lanthanide contraction by showing the decreasing ionic radii for six-coordinate Ln³⁺ ions.

Table 2: Ionic Radii of Lanthanide(III) Ions and the Position of Samarium

ElementSymbolLn³⁺ Electron ConfigurationIonic Radius (pm, CN=6)
LanthanumLa4f⁰103
CeriumCe4f¹102
PraseodymiumPr4f²99
NeodymiumNd4f³98.3
PromethiumPm4f⁴97
SamariumSm4f⁵95.8
EuropiumEu4f⁶94.7
GadoliniumGd4f⁷93.8
TerbiumTb4f⁸92.3
DysprosiumDy4f⁹91.2
HolmiumHo4f¹⁰90.1
ErbiumEr4f¹¹89
ThuliumTm4f¹²88
YtterbiumYb4f¹³86.8
LutetiumLu4f¹⁴86.1
wikipedia.org

Therefore, the specific properties of Samarium(III) bromide hexahydrate are intrinsically linked to samarium's intermediate size, influencing its structural chemistry and making it a compound of significant interest in fundamental inorganic research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Br3H12O6Sm B8083187 Samarium(3+) bromide--water (1/3/6)

Properties

IUPAC Name

samarium(3+);tribromide;hexahydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3BrH.6H2O.Sm/h3*1H;6*1H2;/q;;;;;;;;;+3/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJDCZVUWJNXRL-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.O.O.O.[Br-].[Br-].[Br-].[Sm+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Br3H12O6Sm
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60721587
Record name Samarium(3+) bromide--water (1/3/6)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13517-12-9
Record name Samarium(3+) bromide--water (1/3/6)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60721587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Preparation of Samarium Iii Bromide Hexahydrate

Crystallization Techniques from Aqueous Solutions of Samarium(III) Precursors

The most common and straightforward method for preparing Samarium(III) Bromide Hexahydrate involves the reaction of a samarium precursor with hydrobromic acid. wikipedia.orgontosight.ai Typically, samarium oxide (Sm₂O₃) is dissolved in a 40% aqueous solution of hydrobromic acid (HBr). wikipedia.org This reaction leads to the formation of samarium bromide in solution, from which the hexahydrate form, SmBr₃·6H₂O, can be crystallized upon controlled evaporation of the solvent. wikipedia.orgcsic.es This method is favored for its simplicity and the high purity of the resulting crystalline product, often exceeding 99%. ontosight.ai

The resulting Samarium(III) Bromide Hexahydrate is a yellow crystalline solid. prochemonline.com It is a highly water-soluble crystalline samarium source, making it suitable for applications requiring bromide compatibility and an acidic pH. americanelements.com

Anhydrous Samarium(III) Bromide Formation from Hydrates

The preparation of anhydrous Samarium(III) Bromide from its hydrated form presents a significant challenge due to the potential for hydrolysis at elevated temperatures. potsdam.edu Direct heating of the hexahydrate often leads to the formation of samarium oxybromide (SmOBr) rather than the desired anhydrous salt. To circumvent this, specific protocols involving thermal dehydration and the use of ammonium (B1175870) bromide have been developed.

Thermal dehydration of lanthanide chloride hydrates has been studied extensively, and similar principles apply to bromide hydrates. researchgate.net Studies on the thermal decomposition of samarium trichloride (B1173362) hexahydrate show a stepwise loss of water molecules, with the formation of various lower hydrates (penta-, tetra-, tri-, di-, and monohydrates) as intermediates. researchgate.net A similar multi-stage dehydration process is expected for Samarium(III) Bromide Hexahydrate. However, achieving complete dehydration to the anhydrous salt without hydrolysis is difficult. The final decomposition product in the presence of air is often the oxychloride or, in this case, the oxybromide. researchgate.net

The thermal decomposition of related compounds, such as samarium nitrate (B79036) hexahydrate, also demonstrates a complex process involving dehydration and the formation of intermediate oxynitrates. researchgate.net This further highlights the challenges associated with removing all water molecules from hydrated lanthanide salts without inducing the formation of oxy-compounds.

To prevent the formation of oxyhalides during dehydration, a widely adopted method involves heating the hydrated samarium bromide in the presence of ammonium bromide (NH₄Br). wikipedia.org The mixture of SmBr₃·6H₂O and NH₄Br is heated under a vacuum. wikipedia.org

The role of ammonium bromide is crucial. At elevated temperatures, ammonium bromide decomposes into ammonia (B1221849) (NH₃) and hydrogen bromide (HBr) gas. wikipedia.org The presence of HBr gas in the reaction atmosphere suppresses the hydrolysis of samarium bromide by shifting the equilibrium away from the formation of samarium oxybromide. This technique allows for the successful synthesis of the anhydrous form of Samarium(III) Bromide. wikipedia.org

Alternative Synthetic Routes to Samarium Bromides and their Hydrates

Beyond the common aqueous and dehydration methods, alternative routes to synthesize samarium bromides and their hydrates exist, primarily involving direct reactions with samarium metal.

Anhydrous Samarium(III) Bromide can be prepared by the direct reaction of samarium metal with bromine gas. potsdam.eduwebelements.com This reaction is highly exothermic and yields the corresponding samarium(III) halide. webelements.com

2Sm(s) + 3Br₂(g) → 2SmBr₃(s) [yellow] webelements.com

Another approach involves the reaction of samarium metal with tetrabromoethane. wikipedia.org While this method has been noted for the synthesis of samarium(II) bromide, modifications could potentially yield the trivalent state.

Methodological Advancements in Hydrate Synthesis for Purity and Yield

Continuous efforts are being made to refine synthetic methodologies to enhance the purity and yield of lanthanide hydrates. For Samarium(III) Bromide Hexahydrate, achieving high purity, often up to 99.99%, is crucial for its applications in areas like scientific standards and optical materials. americanelements.comfishersci.co.uk Methodological advancements focus on precise control of reaction conditions, such as temperature and reactant stoichiometry, as well as the use of high-purity starting materials. ontosight.ai The use of ultra-high purity compositions improves both the optical quality and the usefulness of the final product as a scientific standard. americanelements.com

Structural Elucidation and Crystallography of Samarium Iii Bromide Hexahydrate and Analogues

Determination of Crystal System and Space Group

Samarium(III) bromide hexahydrate crystallizes in the monoclinic crystal system. arizona.edu The specific space group is determined to be P2₁/a (an alternative setting of P2₁/c). arizona.eduresearchgate.net This space group is centrosymmetric and belongs to the point group 2/m. ucl.ac.uk The determination of the crystal system and space group is a fundamental step achieved through single-crystal X-ray diffraction, which provides precise information about the symmetry and arrangement of atoms within the crystal. inorgchemres.orgxray.cz

The unit cell parameters for compounds isostructural to samarium(III) bromide hexahydrate, such as magnesium ammonium (B1175870) sulfate (B86663) hexahydrate, have been determined with high precision. For instance, the latter has unit cell dimensions of a = 9.324 Å, b = 12.597 Å, c = 6.211 Å, and β = 107.14°. arizona.edu These parameters define the size and shape of the repeating unit of the crystal lattice.

Detailed Analysis of the Coordination Environment of Samarium(III) within the Hydrate

The coordination environment of the samarium(III) ion in the hexahydrate is a key feature of its crystal structure. The Sm³⁺ ion is surrounded by a specific arrangement of water molecules and bromide ions, forming a well-defined coordination complex. inorgchemres.orgresearchgate.net

In the hydrated structure, the samarium(III) ion is directly coordinated to six water molecules. rsc.org These water molecules form the primary coordination sphere around the central metal ion. wikipedia.org The Sm-O bond distances are crucial in defining the geometry of the coordination polyhedron. Computational studies on lanthanide(III) hydration suggest that for the lighter lanthanides, including samarium, a coordination number of 9 is often preferred in aqueous solution, while in the solid state, this can vary. rsc.orgacs.org In the case of SmBr₃·6H₂O, the six water molecules are primary ligands. The bond distances and the angles between these Sm-O bonds dictate the specific geometry of the [Sm(H₂O)₆]³⁺ core.

In the crystal lattice of samarium(III) bromide hexahydrate, the bromide ions are not directly bonded to the samarium ion in the first coordination sphere. Instead, they are located in the second coordination sphere and interact with the hydrated samarium complex through hydrogen bonds. wikipedia.orgacs.org This arrangement is typical for many hydrated lanthanide halides.

The first coordination sphere of the samarium(III) ion is exclusively occupied by six water molecules, forming an octahedral or distorted octahedral [Sm(H₂O)₆]³⁺ cation. wikipedia.orgrsc.org The second coordination sphere consists of the bromide anions and potentially other water molecules, which are not directly bonded to the samarium ion but are held in the crystal lattice through electrostatic interactions and hydrogen bonding with the coordinated water molecules. wikipedia.org This clear distinction between the first and second coordination spheres is a hallmark of such hydrated salt structures.

Comparative Crystallographic Studies with Other Lanthanide(III) Hydrated Halides

The crystal structure of samarium(III) bromide hexahydrate is part of a larger family of isostructural lanthanide(III) hydrated halides. rsc.org Comparative studies across the lanthanide series reveal trends in crystallographic parameters that are influenced by the lanthanide contraction—the steady decrease in ionic radii with increasing atomic number. wikipedia.org

For instance, while samarium(III) bromide hexahydrate features a [Sm(H₂O)₆]³⁺ core, the hydration number and coordination geometry can change for other lanthanides and different halides. rsc.orgacs.org Studies on various lanthanide chlorides and bromides show that the coordination number can vary, and the extent and nature of hydrogen bonding networks also exhibit systematic changes across the series. sigmaaldrich.com These comparative analyses provide a deeper understanding of the subtle electronic and steric effects that govern the structural chemistry of these important inorganic compounds. rsc.orgacs.org

Spectroscopic Characterization of Samarium Iii Bromide Hexahydrate

Vibrational Spectroscopy (Infrared and Raman) for Structural Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the molecular structure of samarium(III) bromide hexahydrate. By analyzing the vibrational modes, it is possible to understand the bonding within the water molecules and the coordination between the samarium ion and its ligands.

The vibrational spectra of hydrated salts like samarium(III) bromide hexahydrate are characterized by distinct bands corresponding to the vibrational modes of the water molecules. These are broadly categorized into stretching and bending modes. The O-H stretching vibrations typically appear in the high-frequency region of the infrared and Raman spectra, usually between 3000 and 3600 cm⁻¹. The bending mode of the water molecules, δ(H₂O), is expected to be observed in the range of 1600-1650 cm⁻¹. The presence of multiple bands or broadening in these regions can indicate different environments for the water molecules within the crystal lattice, such as coordinated water molecules versus lattice water.

In the case of lanthanide halide hydrates, the vibrational spectra are often complex due to the presence of multiple water molecules in the coordination sphere. For samarium(III) bromide hexahydrate, the six water molecules are expected to be directly coordinated to the samarium(III) ion. The interaction with the metal ion influences the vibrational frequencies of the water molecules compared to free water.

Vibrational Mode Typical Frequency Range (cm⁻¹) Description
O-H Stretching3000 - 3600Symmetric and asymmetric stretching of the O-H bonds in water molecules.
H₂O Bending1600 - 1650Bending motion of the H-O-H angle in water molecules.

The low-frequency region of the vibrational spectra, typically below 600 cm⁻¹, contains information about the vibrations of the coordination polyhedron, specifically the samarium-ligand bonds. These include the Sm-O stretching vibrations from the coordinated water molecules and the Sm-Br stretching and bending vibrations. The identification and assignment of these modes are crucial for determining the coordination geometry around the samarium(III) ion.

Vibrational Mode Anticipated Frequency Range (cm⁻¹) Description
Sm-O Stretching300 - 500Stretching vibrations of the bonds between the samarium ion and the oxygen atoms of the coordinated water molecules.
Sm-Br Stretching/Bending< 200Vibrations involving the samarium and bromide ions.

X-ray Absorption Spectroscopy (EXAFS) for Local Structure Determination

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful technique for probing the local atomic environment around a specific element. For samarium(III) bromide hexahydrate, EXAFS at the samarium L₃-edge can provide precise information on the coordination number, bond distances, and the degree of disorder in the first coordination shell of the samarium ion.

Studies on hydrated lanthanide(III) ions in aqueous solutions and solid salts have shown that the local structure is well-defined. nih.gov For the hydrated samarium(III) ion, the first coordination shell consists of water molecules. The mean Sm-O bond lengths determined from EXAFS for hydrated samarium ions are generally shorter than what would be expected from tabulated ionic radii for nine-fold coordination, suggesting a more compact coordination sphere. nih.gov In samarium(III) bromide hexahydrate, the coordination environment is expected to consist of the six water molecules and potentially some of the bromide ions.

Temperature-dependent EXAFS studies can reveal changes in the local structure and dynamics of the coordination sphere. As the temperature changes, the thermal disorder (Debye-Waller factor) of the coordinating atoms is affected, which can be monitored by EXAFS. Furthermore, any phase transitions or changes in the coordination number as a function of temperature would be observable.

While specific temperature-dependent EXAFS data for SmBr₃·6H₂O is not available in the reviewed literature, studies on other lanthanide complexes have demonstrated the utility of this technique. For instance, in some lanthanide complexes, an increase in temperature leads to a slight increase in bond distances and a more disordered coordination environment. acs.org Any significant structural rearrangement, such as the loss of water of hydration upon heating, would be clearly reflected in the EXAFS spectra through changes in the coordination number and bond distances.

X-ray Emission Spectroscopy (XES) for Electronic Structure Probing

X-ray Emission Spectroscopy (XES) is a technique that provides information about the electronic structure of an element by analyzing the energy of emitted X-rays following core-level excitation. It is particularly sensitive to the chemical environment and oxidation state of the emitting atom.

The chemical environment of the bromine atoms in samarium(III) bromide hexahydrate can be investigated by measuring the chemical shifts in the bromine K-shell X-ray emission lines (Kα and Kβ). These shifts are influenced by the effective charge and the nature of the chemical bonding of the bromine atom.

A study investigating the chemical effect on the bromine Kα and Kβ X-ray emission spectra of several bromine compounds, including SmBr₃, was conducted using energy-dispersive X-ray fluorescence (EDXRF) spectrometry. dergipark.org.tr It was found that the energy of the bromine Kα and Kβ emission lines is dependent on the chemical state of bromine. The study reported that the chemical shift in all K shell emission lines gradually increases with an increasing coordination number. dergipark.org.tr The spectral lines for SmBr₃ were observed to be broad, which can be correlated with its crystal structure and the coordination environment of the bromine ions. dergipark.org.tr The chemical shifts in the Br Kβ₁,₃ emission peaks were found to be slightly larger than those of the Br Kα emission peaks, as the Kβ transitions involve outermost valence electrons that are more affected by the chemical environment. dergipark.org.tr

Compound Observed Spectral Feature Interpretation
SmBr₃Broad Kα and Kβ emission linesCorrelated with the crystal structure and coordination environment of the bromine ions. dergipark.org.tr

This observation underscores the sensitivity of XES in probing the subtle electronic changes in the bromine ligands as a result of their interaction with the samarium(III) ion.

Luminescence Spectroscopy in Relation to Coordination and Hydration

The luminescence of samarium(III) ions is highly sensitive to their coordination environment, particularly the presence and number of water molecules in the first coordination sphere. This sensitivity provides a powerful tool for probing the hydration state of samarium(III) complexes, including samarium(III) bromide hexahydrate. The primary mechanism for this sensitivity is the non-radiative de-excitation of the excited Sm(III) ion, which is significantly enhanced by the high-frequency O-H vibrations of coordinated water molecules.

Research has established a linear correlation between the reciprocal of the excited-state lifetime (the decay constant, k_obs) of the Sm(III) ion and the number of water molecules (n_H₂O) directly coordinated to it. scientificarchives.comresearchgate.net This relationship allows for the determination of the hydration number through luminescence lifetime measurements.

A key study by Kimura and Kato (1995) investigated this relationship for Sm(III) and Dy(III) ions. researchgate.net They proposed an empirical formula for samarium(III) based on measurements in D₂O-H₂O solutions and with crystalline hydrates like samarium(III) bromate (B103136) nonahydrate. The formula provides a method to calculate the number of inner-sphere water molecules:

n_H₂O = 0.026 * k_obs - 1.6 researchgate.net

where:

n_H₂O is the number of coordinated water molecules.

k_obs is the observed luminescence decay constant in ms⁻¹ (k_obs = 1/τ_obs, where τ_obs is the observed lifetime).

This relationship underscores that the more water molecules are coordinated to the Sm(III) ion, the faster the luminescence decays, resulting in a shorter lifetime and lower luminescence intensity. The O-H vibrational oscillators act as efficient quenchers of the Sm(III) excited state. researchgate.net

For samarium(III) bromide hexahydrate (SmBr₃·6H₂O), it is expected that the six water molecules are directly coordinated to the samarium ion in the solid state. Using the empirical formula, one could predict the expected luminescence decay constant for a fully hydrated samarium ion with a specific number of water molecules.

The characteristic emission of the samarium(III) ion arises from the ⁴G₅/₂ excited state to lower-lying ⁶H_J levels. The most prominent transitions are typically observed in the orange-red region of the visible spectrum.

Characteristic Luminescence Transitions of Hydrated Samarium(III)
TransitionApproximate Emission Wavelength (nm)Color
⁴G₅/₂ → ⁶H₅/₂~565Orange
⁴G₅/₂ → ⁶H₇/₂~600Orange-Red
⁴G₅/₂ → ⁶H₉/₂~645Red
⁴G₅/₂ → ⁶H₁₁/₂~705Red

The relative intensities of these emission bands can also be influenced by the coordination environment. The ⁴G₅/₂ → ⁶H₉/₂ transition is known to be "hypersensitive" to changes in the local symmetry and covalency of the Sm-ligand bonds. researchgate.netresearchgate.net

The presence of water molecules in the coordination sphere of Sm(III) not only shortens the luminescence lifetime but also significantly reduces the luminescence quantum yield. The quantum yield is a measure of the efficiency of the luminescence process, representing the ratio of photons emitted to photons absorbed. The non-radiative decay pathways facilitated by the O-H vibrations of water compete effectively with the radiative emission of photons.

Effect of Hydration on Samarium(III) Luminescence Properties
ParameterLow HydrationHigh Hydration (e.g., in H₂O)
Luminescence Lifetime (τ)LongerShorter
Luminescence Quantum Yield (Φ)HigherLower
Non-Radiative Decay Rate (k_nr)LowerHigher

Studies on various samarium(III) complexes in different solvents have confirmed these principles. For instance, the luminescence lifetime of samarium(III) complexes is observed to increase when dissolved in deuterated solvents (like D₂O) compared to their protonated counterparts (H₂O). acs.org This is because the lower frequency of O-D vibrations reduces the efficiency of non-radiative energy transfer, leading to less quenching and longer luminescence lifetimes.

Computational Chemistry and Theoretical Modeling of Samarium Iii Bromide Hydration

Quantum Mechanical (QM) Approaches to Hydration

Quantum mechanical methods are at the forefront of accurately describing the electronic structure and bonding between the Sm³⁺ ion and surrounding water molecules. These first-principles approaches are essential for a fundamental understanding of the hydration process.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to predict the hydration structure of ions in solution. nih.govaalto.fi For the samarium(III) ion, DFT calculations are instrumental in determining the most stable coordination number (CN) of water molecules in the first hydration shell. These calculations involve optimizing the geometry of Sm(H₂O)ₙ³⁺ clusters to find the lowest energy configuration.

Studies have shown that for lanthanide ions, there is often a dynamic equilibrium between different coordination numbers, typically 8 and 9 for the heavier lanthanides like samarium. DFT calculations help to elucidate the energetic landscape of these different coordination states. The choice of the exchange-correlation functional and basis set is critical for obtaining accurate results that align with experimental observations. escholarship.org For instance, different functionals may predict slightly different Sm-O bond lengths and hydration energies, highlighting the importance of careful method selection and validation. escholarship.org

Table 1: Representative DFT-Calculated Properties for Hydrated Samarium(III) Ion

PropertyTypical Calculated ValueSignificance
Primary Hydration Number8 or 9Indicates the number of water molecules directly bound to Sm³⁺.
Sm-O Bond Distance (Å)~2.4-2.5Reflects the strength and nature of the ion-water interaction.
Binding Energy (kcal/mol)Varies with CNDetermines the relative stability of different hydration numbers.

Note: The values presented are typical ranges found in the literature and can vary based on the specific DFT functional and basis set used.

Ab initio molecular dynamics (AIMD) combines the quantum mechanical treatment of electrons with classical dynamics of the nuclei, allowing for the simulation of the time evolution of the hydrated ion system. youtube.comarxiv.org AIMD simulations provide a dynamic picture of the hydration shell around the Sm³⁺ ion, offering insights into the structure and flexibility of the first and second hydration shells. nih.govnih.gov

These simulations can generate radial distribution functions (RDFs) that show the probability of finding water oxygen atoms at a certain distance from the samarium ion. The position of the first peak in the Sm-O RDF corresponds to the average Sm-O bond distance in the first hydration shell, and the integration of this peak provides the coordination number. AIMD is particularly useful for studying systems where bond breaking and forming events, such as water exchange, are of interest, as it inherently accounts for the electronic structure changes during these processes. arxiv.org

Classical Molecular Dynamics (MD) Simulations

While QM methods provide high accuracy, their computational cost limits them to smaller systems and shorter timescales. nih.gov Classical Molecular Dynamics (MD) simulations offer a computationally less expensive alternative, enabling the study of larger systems for longer durations, which is crucial for understanding kinetic properties. nih.govnih.gov

The accuracy of classical MD simulations hinges on the quality of the force field, which is a set of parameters describing the potential energy of the system. nih.govacs.org For Sm³⁺ in water, the force field must accurately model the ion-water and water-water interactions. The development of a reliable force field for highly charged and polarizable lanthanide ions like Sm³⁺ is a significant challenge. aip.org

Force fields typically include terms for bonded and non-bonded interactions. For a simple ion like Sm³⁺, the non-bonded terms, which include electrostatic and van der Waals interactions, are paramount. Parameters for these interactions are often derived by fitting to experimental data, such as hydration free energies, or to the results of high-level quantum mechanical calculations. aip.orgacs.org Polarizable force fields, which account for the induction effects, are often necessary to accurately capture the strong electrostatic field exerted by the trivalent samarium ion on the surrounding water molecules. aip.orgnih.gov

One of the key dynamic properties of a hydrated ion is the rate at which water molecules in the first hydration shell are exchanged with those in the bulk solvent. This water exchange kinetics is crucial for understanding the reactivity of the ion in solution. MD simulations are a primary tool for investigating these processes. nih.gov

By analyzing the trajectories of water molecules in MD simulations, the mean residence time (MRT) of water in the first hydration shell of Sm³⁺ can be calculated. The MRT is the average time a water molecule spends in the first shell before being replaced. For lanthanide ions, water exchange rates vary significantly across the series, and simulations can help to elucidate the underlying mechanisms, which can be associative, dissociative, or interchange in nature.

Table 2: Simulated Water Exchange Properties for Hydrated Lanthanide Ions

PropertyTypical Range for LanthanidesSignificance
Mean Residence Time (MRT)Nanoseconds (ns) to picoseconds (ps)Characterizes the lability of the first hydration shell.
Exchange Rate Constant (kₑₓ)10⁷ - 10⁹ s⁻¹Quantifies the speed of the water exchange process.
Activation Energy (Eₐ)Varies with exchange mechanismProvides insight into the energy barrier for water exchange.

Note: These are general ranges for lanthanide ions; specific values for Sm³⁺ depend on the force field and simulation conditions.

Theoretical Prediction of Hydration Energies and Entropies

The thermodynamics of hydration, specifically the hydration free energy, enthalpy, and entropy, quantify the stability of the ion in aqueous solution. Theoretical calculations are essential for predicting these fundamental properties. chemrevlett.comnih.gov

The hydration free energy can be calculated using thermodynamic cycles in conjunction with quantum chemical calculations of the ion-water interaction energies in the gas phase and solvation models to account for the bulk solvent effects. The hydration enthalpy is related to the energy released when the ion is transferred from the gas phase to water, while the hydration entropy reflects the change in order of the system, particularly the ordering of water molecules around the ion.

Quantum mechanical methods, such as DFT, combined with statistical mechanics, can provide estimates of these thermodynamic quantities. aalto.fi These predictions are valuable for validating force fields and for understanding the driving forces behind the chemical behavior of Sm³⁺ in aqueous environments. chemrxiv.orgchemrxiv.org

Electronic Structure Calculations of Samarium(III) Aqua Ions

The electronic structure of the hydrated samarium(III) ion, the core component of samarium(3+) bromide--water (1/3/6), is a subject of significant interest in computational chemistry. The Sm(III) ion possesses a 4f⁵ electron configuration, which gives rise to a multitude of electronic states and complex spectral properties. chemrxiv.org Understanding the electronic structure is fundamental to elucidating the chemical bonding, magnetic properties, and spectroscopic behavior of samarium compounds in aqueous environments.

Theoretical modeling of the Sm(III) aqua ion, often represented as [Sm(H₂O)ₙ]³⁺, employs sophisticated quantum mechanical methods to approximate solutions to the Schrödinger equation, or its relativistic equivalent, the Dirac equation. researchoutreach.org Given the presence of a heavy element like samarium, relativistic effects and spin-orbit coupling are significant and must be taken into account for accurate calculations. nih.gov Computational approaches such as Density Functional Theory (DFT) and ab initio methods (like Møller-Plesset perturbation theory and Configuration Interaction) are utilized to investigate these systems. researchgate.netacs.org These methods allow for the calculation of key properties that define the electronic landscape of the hydrated ion.

A primary focus of these calculations is the nature of the interaction between the Sm³⁺ cation and the surrounding water ligands. The coordination of water molecules around the central samarium ion is primarily an electrostatic interaction, but with a degree of covalent character involving charge transfer. uc.edu Calculations can quantify this charge transfer between the water ligands and the samarium ion. rsc.org For instance, Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer and the resulting electronic density distribution. rsc.org

The electronic configuration of the Sm³⁺ ion is [Xe] 4f⁵. k-tree.ru The partially filled 4f orbitals are largely shielded by the filled 5s and 5p orbitals, making them less involved in direct covalent bonding compared to d-block elements. However, their energy levels are subtly influenced by the crystal field created by the surrounding water ligands. This interaction splits the degenerate f-orbitals, leading to the characteristic absorption and emission spectra of samarium(III) compounds. chemrxiv.org Computational models can predict the energies of these f-f electronic transitions. For the samarium(III) aqua ion, numerous transitions are observed in the visible and near-infrared regions, originating from the emissive ⁴G₅/₂ term. chemrxiv.org

Studies using ab initio methods have been crucial for deriving pseudospin Hamiltonians for lanthanide complexes, which are essential for interpreting their magnetic properties. nih.gov Furthermore, computational analysis helps to understand how the electronic structure influences the geometry and stability of the hydration sphere. Molecular dynamics simulations that incorporate ab initio-based potentials have shown that for lanthanide ions, the coordination number and geometry (e.g., tricapped trigonal prism vs. square antiprism) are dynamic and influenced by the interplay between ion-water and water-water interactions. nih.gov While specific data for Sm(III) is part of a broader trend, studies on neighboring lanthanides like Nd(III) and Gd(III) show a preference for high coordination numbers (8 or 9) in aqueous solutions. nih.gov

Recent computational work has also explored the excited states of samarium(III) complexes to understand phenomena like energy transfer, which can be harnessed for applications such as photochemical separations. acs.org These studies highlight that while the ground-state chemistry of lanthanides is similar, their excited-state electronic structures can offer unique pathways for differentiation. acs.org

The table below summarizes key calculated and experimental parameters related to the electronic structure of the hydrated samarium(III) ion.

ParameterValue/DescriptionMethod/Reference
Cation Samarium(3+) nih.gov
Electronic Configuration [Xe] 4f⁵ k-tree.ru
Oxidation State +3 k-tree.ruwikipedia.org
Primary Emissive Term ⁴G₅/₂ chemrxiv.org
Coordination in Water Typically exists as [Sm(H₂O)₉]³⁺ complexes. wikipedia.org
Computational Methods Density Functional Theory (DFT), Ab initio (MP2, CI), Molecular Dynamics (MD) with ab initio potentials. researchgate.netacs.orgnih.gov
Key Interactions Spin-orbit coupling, crystal field effects, charge transfer from ligands. chemrxiv.orgnih.govuc.edu

Solution Chemistry and Reactivity of Samarium Iii Bromide in Aqueous Systems

Hydrolysis Equilibria and pH Dependence

The samarium(III) aqua ion, [Sm(H₂O)ₙ]³⁺, is acidic and undergoes hydrolysis, a reaction where a coordinated water molecule acts as a Brønsted acid, donating a proton to the bulk solvent to form hydronium (H₃O⁺). This process results in the formation of hydroxo complexes and a decrease in the solution's pH. The extent of hydrolysis is highly dependent on the pH of the solution.

In strongly acidic solutions, the non-hydrolyzed aqua ion [Sm(H₂O)ₙ]³⁺ is the predominant species. As the pH increases, a series of deprotonation equilibria occur, leading to the sequential formation of various hydrolytic species. The primary hydrolysis reaction can be represented as:

[Sm(H₂O)ₙ]³⁺ + H₂O ⇌ [Sm(OH)(H₂O)ₙ₋₁]²⁺ + H₃O⁺

Further increases in pH can lead to additional deprotonation steps, forming species such as [Sm(OH)₂]⁺ and the neutral, insoluble precipitate samarium(III) hydroxide (B78521), Sm(OH)₃. researchgate.netwikipedia.org Studies on the hydrolytic behavior of Sm³⁺ have determined the equilibrium constants for these species. At 298.15 K (25 °C), the stepwise formation constants for samarium(III) hydroxo complexes have been calculated, providing a quantitative understanding of its pH-dependent speciation. researchgate.net The tendency of trivalent lanthanides to form these hydroxo complexes is a well-documented characteristic of their aqueous chemistry.

Table 1: Hydrolysis Constants for Samarium(III) Species at 298.15 K

Hydrolytic SpeciesFormation Reaction-log₁₀β
[Sm(OH)]²⁺Sm³⁺ + H₂O ⇌ [Sm(OH)]²⁺ + H⁺7.11 ± 0.21
[Sm(OH)₂]⁺Sm³⁺ + 2H₂O ⇌ [Sm(OH)₂]⁺ + 2H⁺15.84 ± 0.25
Sm(OH)₃Sm³⁺ + 3H₂O ⇌ Sm(OH)₃(s) + 3H⁺23.44 ± 0.52

Data sourced from a 2018 study on the hydrolytic behavior of La³⁺ and Sm³⁺. researchgate.net

Dynamics of Water Molecules within the Hydration Shell

In aqueous solution, the Sm³⁺ ion is enveloped by a tightly bound shell of water molecules known as the first hydration shell or inner coordination sphere. Surrounding this is a more loosely organized second hydration shell, which interfaces with the bulk water. nih.govacs.orgshaoxc.com The number of water molecules in the first hydration shell, or the hydration number, for lanthanide ions is typically eight or nine. For the mid-sized Sm³⁺ ion, studies suggest it exists in an equilibrium between eight- and nine-coordinate aqua ions, with luminescence studies indicating an average hydration number of 9.0 (± 0.5) in aqueous solution. nih.govresearchgate.netwikipedia.org

The water molecules within this primary hydration shell are not static. They are in a constant, rapid exchange with water molecules from the second hydration shell and the bulk solvent. This dynamic process is a fundamental characteristic of the hydrated ion. nih.govnih.gov The rate of this water exchange (kₑₓ) is a key parameter in understanding the ion's reactivity. For lanthanide ions, these exchange reactions are generally very fast, with residence times for a water molecule in the inner sphere being on the order of nanoseconds. researchgate.net The exchange mechanism for Sm³⁺ is believed to be an interchange mechanism, where the entering and leaving of a water molecule are nearly simultaneous.

Table 2: Hydration Characteristics of the Aqueous Samarium(III) Ion

ParameterValue/DescriptionReference
Primary Hydration NumberEquilibrium between 8 and 9; average of 9.0 ± 0.5 nih.govresearchgate.net
Coordination GeometryTypically a distorted capped square antiprism for 9-coordination inorgchemres.orgresearchgate.netnih.gov
Water Exchange Rate (kₑₓ)Very fast, characteristic of labile lanthanide ions researchgate.net
Exchange MechanismLikely interchange mechanism nih.gov

Formation of Inner- and Outer-Sphere Complexes

In a samarium(III) bromide solution, the bromide anions (Br⁻) can interact with the hydrated Sm³⁺ ion to form complexes. These interactions can be categorized into two main types: outer-sphere and inner-sphere complexes.

An outer-sphere complex is formed when the bromide ion is associated with the hydrated samarium ion but does not displace any of the water molecules from the first hydration shell. The ions are separated by at least one layer of water molecules and are held together by electrostatic forces. This can be represented as [Sm(H₂O)ₙ]³⁺, Br⁻.

An inner-sphere complex involves the direct coordination of the bromide ion to the Sm³⁺ center, displacing one or more water molecules from the first hydration shell. This forms a new chemical entity with a direct Sm-Br bond. The equilibrium for the formation of a simple 1:1 inner-sphere complex is:

[Sm(H₂O)ₙ]³⁺ + Br⁻ ⇌ [SmBr(H₂O)ₙ₋₁]²⁺ + H₂O

Reactivity as a Lewis Acid in Aqueous Media

The Sm³⁺ ion possesses a high positive charge (3+) and a relatively small ionic radius, resulting in a high charge-to-radius ratio. This makes it a hard Lewis acid. In aqueous media, this Lewis acidity is most prominently demonstrated by its ability to polarize the O-H bonds of the water molecules coordinated directly to it in the first hydration shell.

This polarization weakens the O-H bonds, increasing the acidity of the coordinated water molecules compared to bulk water. This effect is the underlying cause of the hydrolysis equilibria discussed previously, where the aqua ion donates a proton to the solvent. wikipedia.org The reaction of Sm³⁺ with water to form samarium hydroxide is a direct manifestation of its Lewis acidic nature. wikipedia.orgwikipedia.org

Furthermore, the Lewis acidity of Sm³⁺ can be harnessed in catalysis. By coordinating to a substrate, the samarium ion can act as a catalytic center. For instance, it can activate a coordinated molecule by withdrawing electron density, making the substrate more susceptible to nucleophilic attack. Studies involving samarium(III) halides have shown that the Lewis-acidic Sm³⁺ center can acidify an O-H bond in an intermediate species, facilitating subsequent proton transfer steps in a reaction sequence. This demonstrates its potential to act as a catalyst in aqueous or partially aqueous systems.

Reactivity and Role in Inorganic and Organic Synthesis

Precursor in the Synthesis of Anhydrous Samarium(III) Bromide and other Samarium Salts

Samarium(III) bromide hexahydrate is a primary starting material for producing the anhydrous form of samarium(III) bromide. wikipedia.org The removal of the six water molecules of hydration is critical for applications requiring moisture-free conditions, such as in organometallic synthesis. A common method involves heating the hexahydrate in a vacuum in the presence of ammonium (B1175870) bromide. wikipedia.org The hexahydrate itself can be synthesized by dissolving samarium oxide in a 40% aqueous solution of hydrobromic acid. wikipedia.org

Beyond its anhydrous form, samarium(III) bromide hexahydrate is a precursor for a variety of other samarium-containing compounds. For instance, it reacts with hydrazine (B178648) to form complex coordination compounds like SmBr₃·3N₂H₄·H₂O, a pale yellow, needle-shaped crystal. wikipedia.org It also serves as a samarium source for the synthesis of advanced materials such as samarium borides through reactions in molten salts. researchgate.net

Table 1: Synthesis of Anhydrous Samarium(III) Bromide

Precursor Reagent Conditions Product Reference

Participation in Redox Reactions and the Generation of Samarium(II) Species

A key aspect of samarium chemistry is the accessibility of the +2 oxidation state, in addition to the more common +3 state. wikipedia.org The Sm³⁺/Sm²⁺ redox couple is crucial in synthetic chemistry, where samarium(II) compounds, particularly samarium(II) iodide, are widely used as powerful single-electron transfer reducing agents. wikipedia.orgorganic-chemistry.org Samarium(III) bromide serves as a stable precursor that can be reduced to generate the highly reactive samarium(II) species. wikipedia.org

The conversion of samarium(III) bromide to samarium(II) bromide (SmBr₂) is a fundamental transformation that unlocks its reducing capabilities. wikipedia.org Samarium(II) bromide is a more powerful reductant than the more commonly used samarium(II) iodide. thieme-connect.de Historical and modern methods have been developed to achieve this reduction, typically starting from the anhydrous form of SmBr₃.

One of the earliest reported methods, dating back to 1934, involved the reduction of samarium(III) bromide with hydrogen gas at elevated temperatures. wikipedia.org Other chemical reduction strategies involve using potent reducing agents like a lithium dispersion in an etheral solvent such as tetrahydrofuran (B95107) (THF). wikipedia.org More recently, electrochemical methods have been developed, where a sacrificial samarium metal anode is used to generate Sm(II) species in the presence of a bromide source, avoiding the need for metallic reductants like lithium. acs.org

Table 2: Selected Methods for the Chemical Reduction of Sm(III) to Sm(II)

Samarium(III) Source Reducing Agent / Method Product Reference
Samarium(III) bromide (SmBr₃) Hydrogen (H₂) Samarium(II) bromide (SmBr₂) wikipedia.org
Samarium(III) bromide (SmBr₃) Lithium dispersion in THF Samarium(II) bromide (SmBr₂) wikipedia.org

Catalytic Applications in Specific Organic Transformations (Academic Contexts)

Samarium salts, leveraging the Lewis acidity and redox properties of the samarium ion, are recognized as effective catalysts in a range of organic reactions. wikipedia.orgoaepublish.com While samarium(II) iodide is famous for its stoichiometric reductions, the development of catalytic cycles involving the Sm(III)/Sm(II) redox couple is a significant area of modern research. oaepublish.com Samarium(III) halides, including the bromide, are explored for their potential as Lewis acid catalysts to promote bond formation.

Samarium(III) halides can function as effective Lewis acid catalysts in condensation reactions. For example, samarium(III) iodide (SmI₃) has been shown to catalyze the Michael addition of active methylene (B1212753) compounds to chalcones and the condensation of β-diketones with aldehydes. researchgate.net While specific studies highlighting samarium(III) bromide in this exact role are less common, the similar chemical nature of Sm(III) halides suggests its potential applicability. Other samarium(III) salts, like samarium(III) triflate, have proven to be highly efficient, water-tolerant, and reusable catalysts for the synthesis of benzoxazoles and benzothiazoles via condensation reactions in aqueous media. organic-chemistry.org These examples underscore the catalytic potential of the Sm³⁺ ion derived from its various salts in promoting important carbon-carbon and carbon-heteroatom bond-forming reactions.

Mechanochemical synthesis, which uses mechanical force (e.g., from ball milling) to drive chemical reactions, is an emerging field of green chemistry that often proceeds without solvents. hokudai.ac.jp This technique can enable reactions of otherwise insoluble compounds and can lead to different selectivity compared to solution-based methods. hokudai.ac.jp While specific, detailed examples of using samarium(III) bromide as a catalyst in mechanochemical organic synthesis are not widely documented, the principles of mechanochemistry suggest potential applications. The use of solid-state catalysts is a cornerstone of mechanochemistry, and the force applied during milling could facilitate reactions at the surface of the crystalline samarium salt. Furthermore, recent breakthroughs in "mechanoredox" chemistry have utilized piezoelectric materials to generate redox potentials via mechanical impact, opening a new frontier for radical-based syntheses that could potentially be combined with samarium's redox activity. ucl.ac.uk

Precursor for Advanced Samarium-Based Materials (Academic Applications)

Samarium(III) bromide hexahydrate is a valuable starting material in materials science for the synthesis of advanced samarium-based materials, particularly at the nanoscale. researchgate.netontosight.ai Its utility stems from its role as a soluble and reliable source of samarium ions that can be incorporated into various structures through different synthetic routes.

In one notable application, samarium halides are used in molten salt synthesis to produce samarium boride (SmBₓ) nanomaterials. researchgate.net By reacting a samarium halide with sodium borohydride (B1222165) in a molten lithium chloride-potassium chloride eutectic, researchers can control the stoichiometry and morphology of the resulting products, yielding materials like SmB₄ nanorods and SmB₆ nanocubes. researchgate.net These materials are of interest for their unique electronic and magnetic properties. researchgate.net Samarium(II) bromide has also been noted for its role in creating nanoparticles with distinct magnetic and optical characteristics for potential use in electronics and biomedicine. ontosight.ai

Table 3: Synthesis of Samarium Boride Nanomaterials

Precursor Reagents Method Product Reference

Q & A

Basic Research Questions

Q. What synthesis methods are recommended for preparing Samarium(3+) bromide–water (1/3/6), and what critical parameters must be controlled?

  • Methodology : Use a redox reaction under inert atmosphere, analogous to samarium trichloride synthesis (e.g., reacting samarium metal with mercury(II) bromide, as described for SmCl3 in ). Control stoichiometry (1:3:6 molar ratio), temperature (avoid decomposition above 192°C, as seen in similar lanthanide compounds), and moisture exclusion during crystallization. Confirm purity via elemental analysis (e.g., EDTA titration for metal content ).

Q. Which spectroscopic techniques are most effective for characterizing the hydration state and structure of Samarium(3+) bromide hydrates?

  • Methodology :

  • Infrared (IR) and Raman spectroscopy : Identify O–H stretching (~3000–3500 cm⁻¹) and bending modes (~1600 cm⁻¹) to confirm water coordination .
  • X-ray diffraction (XRD) : Resolve crystal lattice parameters and confirm hydration stoichiometry .
  • Thermogravimetric analysis (TGA) : Quantify water loss at specific temperature ranges (e.g., 100–200°C for loosely bound H₂O) .

Q. How should Samarium(3+) bromide hydrates be stored to prevent decomposition or hydration loss?

  • Methodology : Store in airtight containers under dry inert gas (argon/nitrogen) at 2–8°C, as recommended for hygroscopic lanthanide salts . Monitor stability via periodic TGA and XRD to detect structural changes.

Advanced Research Questions

Q. How do the electronic properties of Samarium(3+) bromide hydrates influence their redox behavior in aqueous solutions?

  • Methodology : Perform cyclic voltammetry to identify redox potentials (e.g., Sm³⁺ ↔ Sm²⁺ transitions). Compare with SmB6’s intermediate-valence behavior (). Use UV-Vis spectroscopy to track absorption shifts under varying pH (3–10) and correlate with stability .

Q. What experimental approaches can resolve contradictions in reported thermal stability ranges for Samarium(3+) bromide hydrates?

  • Methodology :

  • Controlled TGA-DSC : Analyze decomposition under inert vs. oxidative atmospheres to distinguish hydration loss from oxidation.
  • Purity validation : Use ion chromatography () to rule out bromide contamination, which may alter thermal profiles. Cross-reference synthesis protocols (e.g., solvent purity, drying time) to identify methodological discrepancies .

Q. How do water molecules interact dynamically with the Samarium(3+) bromide lattice under varying humidity conditions?

  • Methodology : Employ in situ XRD or neutron scattering to observe structural changes at controlled humidity levels (10–90% RH). Pair with molecular dynamics simulations to model H-bonding networks and hydration energy .

Q. What role does the Sm³⁺ ion’s f-electron configuration play in the compound’s magnetic and optical properties?

  • Methodology :

  • Magnetic susceptibility measurements : Compare with SmB6’s intermediate-valence behavior ().
  • Photoluminescence spectroscopy : Probe 4f-4f transitions (e.g., Sm³⁺ emissions at 560–650 nm) to assess crystal field effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.